molecular formula C8H4INO3 B2800288 2-Cyano-3-hydroxy-4-iodobenzoic acid CAS No. 1807279-50-0

2-Cyano-3-hydroxy-4-iodobenzoic acid

Cat. No.: B2800288
CAS No.: 1807279-50-0
M. Wt: 289.028
InChI Key: NYQVOFSKWWSODF-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxy-4-iodobenzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups: a cyano (-CN) group at position 2, a hydroxyl (-OH) group at position 3, and an iodine atom at position 4 on the benzene ring.

Properties

IUPAC Name

2-cyano-3-hydroxy-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO3/c9-6-2-1-4(8(12)13)5(3-10)7(6)11/h1-2,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQVOFSKWWSODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C#N)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-hydroxy-4-iodobenzoic acid typically involves the iodination of 3-hydroxybenzoic acid followed by the introduction of a cyano group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the benzoic acid ring. The cyano group can then be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-hydroxy-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-hydroxy-4-iodobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound uniquely combines -CN, -OH, and -I groups, whereas analogs like 3-fluoro-2-iodobenzoic acid prioritize halogen (-F, -I) and carboxylic acid groups. The cyano group in the target compound may enhance reactivity in nucleophilic substitutions or cyclization reactions compared to fluorine-containing analogs .

Molecular Weight and Cost: The iodine atom contributes significantly to molecular weight (~127 g/mol), making the target compound heavier than non-iodinated analogs (e.g., caffeic acid at 180.16 g/mol). Commercial iodinated derivatives like 3-fluoro-2-iodobenzoic acid are priced at ¥5,200/g, suggesting that the target compound (if available) might command a premium due to its complex substitution pattern.

Applications :

  • Iodinated compounds are often used in radiolabeling or as heavy-atom derivatives in crystallography. The -CN group in the target compound could facilitate further functionalization (e.g., click chemistry) compared to simpler halogenated analogs .
  • Caffeic acid’s applications in supplements and cosmetics () contrast with the likely synthetic or medicinal focus of the target compound.

Biological Activity

Introduction

2-Cyano-3-hydroxy-4-iodobenzoic acid (CAS No. 1807279-50-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives that enhance its therapeutic potential.

This compound can be synthesized through various chemical pathways, often involving the reaction of iodobenzoic acid derivatives with cyano and hydroxy groups. The synthesis typically yields compounds that are structurally similar to known bioactive molecules, allowing for comparative analysis in biological studies.

PropertyDetails
Molecular FormulaC_10H_6I_N_O_3
Molecular Weight305.06 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study: Antibacterial Efficacy

In a study examining the antimicrobial effects of newly synthesized acylhydrazones derived from 2-, 3-, or 4-iodobenzoic acid, several compounds demonstrated significant antibacterial activity. The results indicated that some derivatives were as effective as commercially available antibiotics, with minimal toxicity to normal cell lines .

Anticancer Activity

The anticancer potential of this compound has also been explored. The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through specific signaling pathways.

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Generation : Increases oxidative stress within cancer cells, contributing to cytotoxicity.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
CytotoxicityLow toxicity to normal cells

Research Findings

Numerous studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, research has shown that modifications to the structure can enhance both antimicrobial and anticancer activities .

Key Findings from Recent Studies

  • Enhanced Lipophilicity : Increasing lipophilicity generally correlates with improved antibacterial activity.
  • Substituent Effects : The presence of iodine at specific positions on the benzene ring has been favorable for enhancing bioactivity.
  • Mechanochemical Synthesis : Innovative synthesis methods have been explored to produce these compounds efficiently without solvents, thus reducing environmental impact .

Q & A

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer :
  • Spiked Recovery Experiments : Add known impurities (e.g., de-iodinated byproducts) and measure recovery via LC-MS .
  • Forced Degradation : Expose the compound to heat, light, and oxidizers to generate degradation markers.
  • Method Validation : Follow ICH guidelines for linearity, precision, and LOD/LOQ .

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